
1-(4-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Vue d'ensemble
Description
Applications De Recherche Scientifique
Crystal Packing and Weak Interactions
- A study on the crystal packing of 1,2-diaryl-1,2,3,4-tetrahydroisoquinoline derivatives, including 1-(2-fluorophenyl)-6,7-dimethoxy-2-phenyl-1,2,3,4-tetrahydroisoquinoline, highlights the influence of organic fluorine in crystal structures. This research contributes to understanding the role of weak interactions like C-H...F and C-H...O in molecular conformations and packing (Choudhury et al., 2003).
Synthesis and Local Anesthetic Activity
- The synthesis and local anesthetic activity of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines were evaluated, demonstrating their potential as local anesthetics with high activity. This research provides insights into the therapeutic applications of these compounds in pain management (Azamatov et al., 2023).
Analgesic and Anti-Inflammatory Effects
- A study focused on the analgesic and anti-inflammatory effects of 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. This compound showed significant anti-inflammatory effects, indicating its potential use in medical practice as a non-narcotic analgesic (Rakhmanova et al., 2022).
Liquid Chromatographic Determination in Rat Brain
- A method for the high-performance liquid chromatographic determination of 1,2,3,4-tetrahydroisoquinoline in rat brain with fluorescence detection was developed. This technique is essential for understanding the distribution and concentration of these compounds in biological systems, particularly in neurological studies (Ishida et al., 1991).
Anticonvulsant Properties
- Research on 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives identified compounds with significant anticonvulsant activity. These findings contribute to the development of new treatments for epilepsy and related disorders (Gitto et al., 2010).
Deconstruction for P-glycoprotein Activity
- A study on the deconstruction of 6,7-dimethoxytetrahydroisoquinoline moiety in mixed P-gp/σ2 receptor agents demonstrated the separation of σ2 affinity from P-gp activity. This research is significant for developing targeted pharmaceuticals with specific receptor interactions (Pati et al., 2015).
Optically Active Derivatives for Catalysis
- The synthesis and conformational analysis of optically active diaryl tetrahydroisoquinoline derivatives were examined. These structures are valuable for understanding stereocontrol in catalysis applications (Naicker et al., 2011).
Metabolism and Transporter-Mediated Excretion
- The study of human metabolites of a specific tetrahydroisoquinoline derivative and the investigation of transporter-mediated renal and hepatic excretion provide crucial information on the metabolism and excretion pathways of these compounds, relevant for drug development and pharmacokinetics (Umehara et al., 2009).
DNase I Inhibition for Therapeutic Applications
- An assessment of 1,2,3,4-tetrahydroisoquinoline derivatives as DNase I inhibitors revealed their potential in therapeutic applications. These findings open pathways for new treatments in diseases where DNase I plays a crucial role (Gajić et al., 2021).
PET Imaging Applications
- The synthesis of fluorine-18 labeled derivatives for PET imaging applications highlights the utility of these compounds in neuroimaging and the study of brain diseases, demonstrating their versatility in medical diagnostics (Savolainen et al., 2015).
C-F...F-C Interactions in Crystal Structures
- A charge density study of crystalline derivatives, including 1-(4-fluorophenyl)-6-methoxy-2-phenyl-1,2,3,4-tetrahydroisoquinoline, provided insights into the occurrence of C-F...F-C interactions. This research is important for understanding molecular interactions in solid-state chemistry (Chopra et al., 2006).
Novel Anticonvulsant Agents
- The development of new anticonvulsant agents containing a tetrahydroisoquinoline skeleton indicates the potential of these compounds in treating seizure disorders. This research contributes to expanding treatment options for epilepsy (Gitto et al., 2006).
Fluorine-18 Labeled PET Ligands
- The synthesis of carbon-11 and fluorine-18 labeled tetrahydroisoquinoline derivatives for PET imaging of AMPA receptors in brain diseases demonstrates the role of these compounds in advanced imaging techniques (Gao et al., 2006).
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-20-15-9-12-7-8-19-17(14(12)10-16(15)21-2)11-3-5-13(18)6-4-11/h3-6,9-10,17,19H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBPKDVQTDDUMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
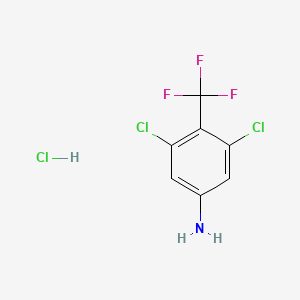
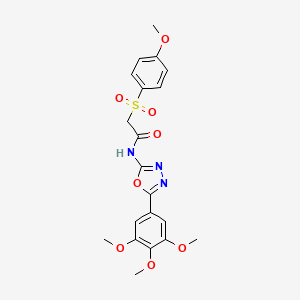
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2751959.png)

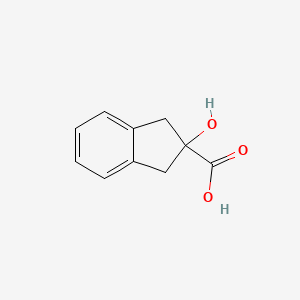
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2751965.png)
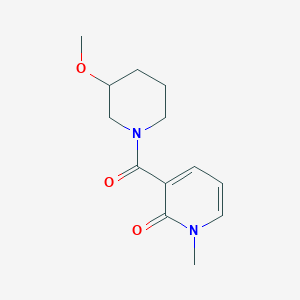

![3,4-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2751969.png)
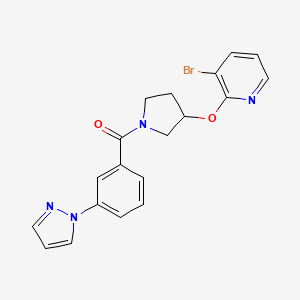
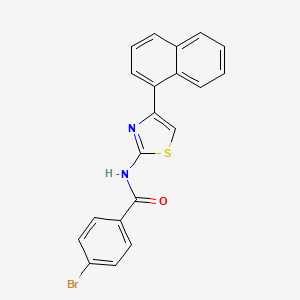
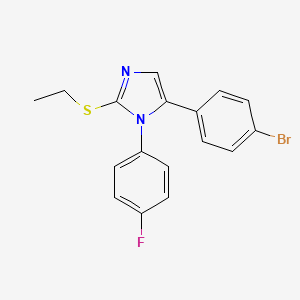
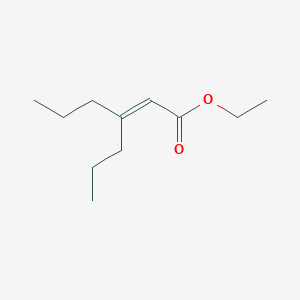
![{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(naphtho[2,1-b]furan-2-yl)methanone](/img/structure/B2751977.png)
